N-(Adamantan-1-YL)-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinecarboxamide
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Overview
Description
N-(Adamantan-1-YL)-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinecarboxamide is a complex organic compound characterized by its adamantane and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-1-YL)-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the adamantane derivative, followed by the introduction of the piperazine ring. The final step involves the coupling of the cyclohexylidene moiety to the piperazine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(Adamantan-1-YL)-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyclohexylidene moiety.
Substitution: Substitution reactions can occur at the adamantane or piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
N-(Adamantan-1-YL)-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Adamantan-1-YL)-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(adamantan-1-yl)-3-amino-2-methylbenzamide
- N-(adamantan-1-yl)-3-amino-2-methylbenzamide
Uniqueness
N-(Adamantan-1-YL)-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinecarboxamide is unique due to its combination of adamantane and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H40N4O3 |
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Molecular Weight |
504.7 g/mol |
IUPAC Name |
N-(1-adamantyl)-4-[2-[(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)methylideneamino]ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C30H40N4O3/c35-27-15-25(24-4-2-1-3-5-24)16-28(36)26(27)20-31-6-7-33-8-10-34(11-9-33)29(37)32-30-17-21-12-22(18-30)14-23(13-21)19-30/h1-5,20-23,25,35H,6-19H2,(H,32,37) |
InChI Key |
NSZLESDICLDHTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN=CC2=C(CC(CC2=O)C3=CC=CC=C3)O)C(=O)NC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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